2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
This compound features a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a 4-ethoxyphenyl group at position 3 and a thioacetamide moiety at position 4. Its structural framework is shared with several triazolopyridazine derivatives, which are explored for anticancer, epigenetic modulation, and protein-binding applications .
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-2-22-11-5-3-10(4-6-11)15-18-17-13-7-8-14(19-20(13)15)23-9-12(16)21/h3-8H,2,9H2,1H3,(H2,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRPFXKTFBCVME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents used in this step include hydrazine derivatives and ortho esters.
Fusion with Pyridazine Ring: The triazole ring is then fused with a pyridazine ring through cyclization reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct formation of the fused ring system.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through substitution reactions, where an appropriate ethoxyphenyl halide reacts with the triazolopyridazine intermediate.
Attachment of the Thioacetamide Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the thioacetamide moiety is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the triazole or pyridazine rings, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups are introduced at specific positions on the triazolopyridazine ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazolopyridazines.
Scientific Research Applications
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds
Biology: The compound exhibits potential biological activities, including antimicrobial, antifungal, and anticancer properties. It is studied for its ability to inhibit specific enzymes and receptors in biological systems.
Medicine: Due to its biological activities, the compound is investigated for its potential as a therapeutic agent. It is studied for its efficacy in treating various diseases, including infections and cancer.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals. It serves as a key intermediate in the synthesis of active ingredients for various industrial applications.
Mechanism of Action
The mechanism of action of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the disruption of key biological processes. For example, it may inhibit kinase domains, affecting signal transduction pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, acetamide functionalization, and core modifications. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Impact of Substituents on Physicochemical Properties
- Ethoxy vs.
- Thioacetamide vs. N-Methyl Acetamide : The thioether linkage in the target compound may confer stronger hydrogen-bonding capacity compared to C1632’s N-methyl group, altering target engagement .
- Core Modifications : Pyridinyl or thiazine substituents (e.g., in Enamine Ltd’s analog) introduce additional hydrogen-bonding sites, possibly enhancing selectivity for proteins like PEF(S) .
Biological Activity
The compound 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a novel triazole derivative with potential therapeutic applications. This article delves into its biological activity, synthesizing existing research findings and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
- Molecular Formula : C16H18N4O2S
- CAS Number : 721964-51-8
Biological Activity Overview
Research indicates that compounds with triazole and pyridazine moieties exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activities of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide have been investigated in several studies.
Anticancer Activity
One of the primary areas of interest is the anticancer potential of this compound. Studies have shown that triazole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.
Case Study:
A study conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells) demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were reported to be around 15 µM for MCF-7 cells and 20 µM for A549 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against various pathogens. In vitro assays showed effectiveness against both Gram-positive and Gram-negative bacteria.
Case Study:
In a study evaluating antimicrobial efficacy, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be:
| Bacteria | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
The biological activity of 2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Oxidative Stress : This leads to apoptosis in cancer cells.
- Disruption of Membrane Integrity : Particularly in microbial pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
